Unique 2,6-Dimethylanilino Carbamate Moiety Distinguishes it from Commercially Available N-Alkyl Analogs
The target compound incorporates a sterically hindered 2,6-dimethylanilino carbamate group, a feature absent in the accessible building blocks [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate (CAS 866143-52-4) and the N-cyclohexylcarbamate (CAS 866143-55-7). This disubstituted phenyl moiety introduces a different electronic and steric profile to the oxime-bearing indole core, a key variable in the registered PAI-1 inhibitor pharmacophore [1]. While no direct bioassay comparison exists, the patent literature explicitly claims such N-aryl oximes and carbamates for their potential to optimize interactions within the PAI-1 binding pocket [1].
| Evidence Dimension | Carbamate Nitrogen Substituent Steric/Electronic Profile |
|---|---|
| Target Compound Data | 2,6-dimethylaniline substructure (bulky, electron-donating aromatic group) |
| Comparator Or Baseline | N-ethylamino (CAS 866143-52-4) and N-cyclohexylamino (CAS 866143-55-7) (smaller alkyl or less sterically constrained cycloalkyl groups) |
| Quantified Difference | No quantitative biological difference established; differentiation is based on validated structural divergence within a medicinal chemistry scaffold. |
| Conditions | Patented indole oxime PAI-1 inhibitor compound space (US 2005/0119326 A1) and commercial chemical catalogues. |
Why This Matters
For SAR-driven procurement, the unmatched 2,6-dimethylanilino substituent enables exploration of a specific chemical space that is not addressable with the more common N-alkyl or N-cycloalkyl commercial alternatives.
- [1] Substituted Aryloximes. US Patent Application US 2005/0119326 A1, filed September 23, 2004, and published June 2, 2005. View Source
